Latarcin-3b
CAS No.:
Cat. No.: VC3665268
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Discovery and Origin
The discovery of latarcins represented a significant advancement in understanding the diversity of antimicrobial peptides from arthropod sources. While initially thought to primarily assist neurotoxins in the venom, subsequent research has demonstrated that latarcins possess independent antimicrobial and cytolytic properties that may contribute to both prey immobilization and protection of the spider's venom gland from microbial infection .
Chemical Structure and Properties
Primary Structure
Latarcin-3b is a relatively short peptide consisting of 20 amino acid residues with the following sequence:
SWLGKVLGKAGKNVAGSLLN-NH₂
A distinctive feature of Ltc3b is the C-terminal amidation (-NH₂), a post-translational modification that has been demonstrated to be crucial for its antimicrobial activity . The peptide has a UniProt identification code of Q1ELU2 . Ltc3b is highly similar to Ltc3a, with the two peptides differing by only one residue at position 3 . Ltc3b has a net positive charge of +4, which facilitates its initial electrostatic interaction with negatively charged bacterial membranes .
Secondary Structure
Unlike many other antimicrobial peptides that are largely unstructured in aqueous solution, Ltc3b exhibits an elevated α-helical content even in water, which is attributed to helix-stabilizing interactions such as N- or C-caps and salt bridges favored by its specific amino acid sequence . When exposed to membrane-mimetic environments such as trifluoroethanol (TFE) or phospholipid vesicles, Ltc3b adopts a more pronounced α-helical conformation .
Circular dichroism (CD) spectroscopy studies have shown that Ltc3b, like Ltc1 and Ltc3a, displays a positive band around 192-193 nm when interacting with lipid membranes, which is characteristic of α-helical structures . The peptide's ability to form these amphipathic helices is central to its membrane-disrupting mechanism.
Physicochemical Properties
Latarcin-3b possesses several notable physicochemical properties that contribute to its antimicrobial activity:
| Property | Value |
|---|---|
| Length | 20 amino acid residues |
| Molecular Weight | Approximately 2.03 kDa |
| Net Charge | +4 |
| Isoelectric Point (pI) | 10.8 |
| Hydrophobicity (H) | 0.026 |
| C-terminal Modification | Amidation |
| Secondary Structure Tendency | Alpha-helical |
The combination of positive charge and amphipathic structure allows Ltc3b to interact preferentially with negatively charged bacterial membranes while exhibiting lower affinity for zwitterionic mammalian cell membranes, contributing to its selective toxicity .
Biosynthesis and Post-translational Modifications
Latarcin-3b, like other latarcins, is synthesized as part of a larger precursor protein. The precursor for Ltc3b consists of 82 amino acid residues in total, with the mature peptide representing only about 24% of this length . The precursor contains:
-
A signal (pre-) peptide that directs co-translational sorting into the endoplasmic reticulum
-
A prosequence element that is cleaved off post-translationally
-
The mature peptide sequence
The latarcin precursors are processed at specific sites known as processing quadruplet motifs (PQM: AAAR, where at least one A is Glu, and R = Arg) and inverted PQM (iPQM: RAAA) . Following translation, the peptide undergoes two critical post-translational modifications:
-
Proteolytic cleavage to release the mature peptide from the precursor
-
C-terminal amidation through the conversion of a terminal glycine residue
The importance of the C-terminal amidation has been experimentally demonstrated. A synthetic peptide corresponding to immature Ltc3b (designated Ltc3b-G) containing a C-terminal glycine residue without amidation showed significantly lower antimicrobial activity compared to mature Ltc3b, highlighting the functional significance of this modification .
Mechanism of Action
Membrane Interactions
Latarcin-3b primarily exerts its antimicrobial effects through interaction with bacterial membranes. The mechanism involves several steps:
-
Initial electrostatic attraction between the positively charged peptide and negatively charged bacterial membrane components
-
Conformational change of the peptide from relatively unstructured to α-helical upon membrane contact
-
Insertion of the amphipathic helix into the membrane
-
Membrane permeabilization through either pore formation or a detergent-like "carpet" mechanism
Studies using planar lipid bilayer models have shown that most latarcins, including Ltc3b, can induce membrane breakdown at micromolar concentrations and negative transmembrane potentials . The ability of Ltc3b to disrupt membranes is influenced by lipid composition, with stronger effects observed on membranes containing anionic phospholipids compared to purely zwitterionic membranes .
Structural Changes in Membrane Environment
When Ltc3b interacts with phospholipid vesicles, it undergoes significant structural changes. Circular dichroism (CD) studies have shown that Ltc3b adopts an α-helical conformation in the presence of various lipid compositions, including dioleoylphosphatidylcholine (DOPC), dioleoylphosphatidylglycerol (DOPG), and mixtures of dioleoylphosphatidylethanolamine (DOPE) and DOPG .
The peptide's structural characteristics suggest it may form a pore in bacterial membranes rather than act through the detergent-like "carpet" mechanism proposed for some other latarcins like Ltc2a, Ltc4a/4b, and Ltc5 . This structural specificity contributes to the particular antimicrobial profile of Ltc3b compared to other members of the latarcin family.
Biological Activities
Antimicrobial Activity
Latarcin-3b exhibits significant antimicrobial activity against a range of bacteria, with varying effectiveness against different species. The table below summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of Ltc3b against various bacterial strains:
| Bacterial Strain | Type | MIC (μM) | MBC (μM) | MIC/MBC Ratio |
|---|---|---|---|---|
| E. coli DH5α | Gram-negative | 23 | 0.04 | 575 |
| P. aeruginosa | Gram-negative | 28 | 0.04 | 700 |
| A. globiformis | Gram-positive | >45 | 0.011 | >4090 |
| B. subtilis | Gram-positive | 0.7 | 1.43 | 0.49 |
| MH1 | Gram-positive | 2.9 | 0.35 | 8.29 |
Time-kill studies with Ltc3b against both P. aeruginosa and E. coli have demonstrated concentration-dependent bactericidal activity . Additionally, Ltc3b has been shown to exhibit synergistic effects when combined with other antimicrobial agents, particularly against Gram-negative bacteria .
Hemolytic Activity
An important consideration for potential therapeutic applications of antimicrobial peptides is their selectivity for microbial cells over mammalian cells. Ltc3b demonstrates remarkably low hemolytic activity against mammalian erythrocytes. Studies using rabbit erythrocytes have shown that Ltc3b requires concentrations >120 μM to achieve even 20% hemolysis . This represents a favorable selectivity index, with the concentration required for hemolysis being substantially higher than the concentration needed for antimicrobial activity.
The selective toxicity of Ltc3b can be expressed as a therapeutic index, calculated as the ratio of the concentration causing 20% hemolysis to the MIC against bacterial strains:
| Bacterial Strain | MIC (μM) | HC₂₀ (μM) | Therapeutic Index (HC₂₀/MIC) |
|---|---|---|---|
| E. coli DH5α | 23 | >120 | >5.2 |
| P. aeruginosa | 28 | >120 | >4.3 |
| B. subtilis | 0.7 | >120 | >171.4 |
| MH1 | 2.9 | >120 | >41.4 |
This favorable therapeutic index, particularly against Gram-positive bacteria, highlights the potential of Ltc3b as a template for developing novel selective antimicrobial agents .
Comparison with Other Latarcins
Latarcin-3b is one of seven identified latarcins from L. tarabaevi venom. Each of these peptides has distinct structural and functional characteristics. The table below compares key features of Ltc3b with other members of the latarcin family:
| Latarcin | Length | Net Charge | C-terminal Modification | Predominant Antimicrobial Activity | Hemolytic Activity | Proposed Mechanism |
|---|---|---|---|---|---|---|
| Ltc1 | 26 | +4 | Free COOH | High (Gram+ and Gram-) | Moderate | Pore formation |
| Ltc2a | 26 | +3 | Free COOH | High (Gram+ and Gram-) | High | "Carpet" mechanism |
| Ltc3b | 20 | +4 | Amidated | Moderate-High (Gram+ > Gram-) | Very low | Pore formation |
| Ltc4a | 24 | +4 | Amidated | Moderate | Low | "Carpet" mechanism |
| Ltc5 | 28 | +0 | Amidated | High (Gram+ and Gram-) | Low | "Carpet" mechanism |
| Ltc6a | 33 | +11 | Free COOH | Low (only Gram+) | Low | Unknown |
| Ltc7 | 25 | +3 | Free COOH | Inactive | Low | Unknown |
Among the latarcins, Ltc3b stands out for its combination of significant antimicrobial activity against Gram-positive bacteria and extremely low hemolytic activity . This favorable selectivity profile makes it particularly interesting for potential therapeutic applications.
Structurally, Ltc3b differs from other latarcins in several ways. Unlike Ltc2a, Ltc4a/4b, and Ltc5, which are thought to form a helix-hinge-helix motif in membranes, Ltc3b is predicted to form a continuous helical structure . This structural difference may contribute to the distinct mechanism of action proposed for Ltc3b (pore formation) versus the "carpet" mechanism suggested for some other latarcins .
Future Research Directions
Despite the significant advances in understanding Ltc3b, several areas warrant further investigation:
-
Detailed structural studies of Ltc3b in membrane environments using advanced techniques such as solid-state NMR to elucidate the precise membrane-bound conformation
-
Investigation of potential intracellular targets beyond membrane disruption, as suggested by the observed antimicrobial activity patterns
-
Development of stable formulations to overcome the typical limitations of peptide-based therapeutics, such as proteolytic degradation and short half-life
-
Exploration of synergistic combinations with conventional antibiotics or other antimicrobial peptides to enhance efficacy and reduce the potential for resistance development
-
Further characterization of metal-peptide complexes, particularly regarding their mechanism of action and in vivo efficacy and safety
-
Structure-activity relationship studies to identify the minimal structural elements required for antimicrobial activity, potentially leading to smaller, more cost-effective synthetic analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume